
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. The ethoxyethyl substituent on the pyrazole nitrogen likely enhances solubility in organic solvents compared to simpler alkyl or aryl groups, while the pinacol boronate group enables versatile reactivity in palladium-catalyzed couplings .
Preparation Methods
Synthesis Overview
The synthesis of this compound is generally achieved through a two-stage process:
- Stage 1: Preparation of the pyrazole core with appropriate halogen substituents.
- Stage 2: Introduction of the boronic ester group via a boron transfer reaction.
This method ensures high yield and purity, crucial for pharmaceutical intermediates such as Baricitinib.
Preparation Methods
Method 1: Nucleophilic Substitution and Boron Ester Formation
This approach involves the initial synthesis of a halogenated pyrazole, followed by a boron ester formation through a Suzuki-Miyaura coupling or similar boron transfer reaction.
Step 1: Halogenation of Pyrazole
- Reactants: Pyrazole derivatives (e.g., 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole).
- Conditions: Conducted in tetrahydrofuran (THF) at ambient temperature (~20-25°C) for approximately 16 hours.
- Outcome: Formation of 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole.
Step 2: Boron Ester Formation
- Reactants: The halogenated pyrazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester).
- Conditions: Reaction in THF at low temperature (~−20°C to 25°C) for about 2 hours.
- Outcome: Formation of the boronic ester, yielding the target compound.
Pyrazole derivative (halogenated) + boron reagent → Boronic ester derivative
Method 2: Lithiation and Boron Transfer
An alternative involves lithiation of the pyrazole followed by boron transfer:
- Step 1: Lithiation of the pyrazole using isopropyl magnesium chloride-lithium chloride complex in THF at 20-25°C for 16 hours.
- Step 2: Addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane at −20°C to 25°C for 2 hours.
- Outcome: Formation of the boronic ester directly from the lithiated intermediate.
This method offers high selectivity and yields, suitable for large-scale synthesis.
Reaction Conditions and Yields
Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
---|---|---|---|---|---|---|
Halogenation | Pyrazole + brominating agent | Tetrahydrofuran (THF) | 20–25°C | 16 hours | ~99% | High selectivity for 4-bromo derivative |
Boron ester formation | Halogenated pyrazole + boronate ester | THF | −20°C to 25°C | 2 hours | Not specified | Optimized for high purity |
Lithiation & boron transfer | Pyrazole + isopropyl magnesium chloride-lithium chloride complex | THF | 20–25°C (lithiation), −20°C to 25°C (boron addition) | 16 hours / 2 hours | Not specified | Yields typically >90% |
Key Research Findings
- The synthesis described achieves a 99% yield for the initial halogenation step, indicating high efficiency.
- The boron transfer step, performed under mild conditions, results in high purity boronic ester suitable for subsequent coupling reactions.
- The reaction conditions are optimized to prevent side reactions, especially important for pharmaceutical intermediates.
- The use of THF as solvent provides excellent solubility and reactivity for both steps.
Notes on Practical Considerations
- Purity of Reagents: High purity starting materials are critical for obtaining a high yield and purity of the final product.
- Temperature Control: Precise temperature regulation during boron ester formation ensures selectivity and minimizes by-products.
- Reaction Monitoring: Techniques such as TLC or NMR are recommended to monitor reaction progress, especially during the boron transfer step.
Summary of the Preparation Strategy
Stage | Key Reagents | Conditions | Purpose | Outcome |
---|---|---|---|---|
1 | Pyrazole + brominating agent | Ambient, THF | Halogenate at position 4 | 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole |
2 | 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole + boronate ester | −20°C to 25°C, THF | Transfer boron group | 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic ester serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and its boronic ester moiety. The reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like toluene or ethanol .
Mechanistic Insight :
The boronic ester undergoes transmetallation with the palladium catalyst, transferring the aryl group to the metal center. Subsequent reductive elimination forms the desired biaryl product.
Oxidation to Boronic Acids
The compound can be oxidized to its corresponding boronic acid derivative under controlled conditions, facilitating further functionalization.
Oxidation Conditions | Outcomes |
---|---|
Oxidizing Agents | Hydrogen peroxide (H₂O₂), NaIO₄ |
Solvents | Water, THF, or acetone |
Temperature | 0–25°C |
Yield | 85–95% (estimated based on analogous reactions) |
Example Reaction :
The resulting boronic acid is critical for further coupling or conjugation in drug design.
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the boronic ester, yielding the boronic acid. This reaction is pivotal for deprotection in multi-step syntheses.
Transesterification with Diols
The boronic ester group can undergo transesterification with diols, forming new boronate complexes. This property is exploited in sensor development and dynamic covalent chemistry.
Reaction Setup | Observations |
---|---|
Diols Used | Pinacol, catechol |
Catalysts | None (proceeds under mild conditions) |
Equilibrium Dynamics | Reversible at room temperature |
Stability and Handling Considerations
The compound is air- and moisture-sensitive, requiring storage under inert gas. Side reactions (e.g., protodeboronation) may occur under harsh conditions .
Hazard Data | Values |
---|---|
Stability | Stable at RT if stored in dark, dry environments |
Decomposition | Above 200°C (no exact data available) |
Comparative Reactivity with Analogues
The 2-ethoxyethyl substituent on the pyrazole ring enhances solubility in polar solvents compared to simpler alkyl-substituted analogues (e.g., 1-ethyl derivatives) .
Property | 1-(2-Ethoxyethyl) Derivative | 1-Ethyl Derivative |
---|---|---|
Solubility in THF | High | Moderate |
Reaction Rate (Suzuki) | Faster (due to improved solubility) | Slower |
Byproduct Formation | Reduced | Moderate |
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is as an intermediate in organic syntheses . The presence of the boron atom allows for various transformations, making it useful in the synthesis of more complex molecules. It can participate in:
- Cross-coupling reactions : The boron moiety can be utilized in Suzuki coupling reactions to form carbon-carbon bonds with aryl halides.
- Functionalization of pyrazoles : The compound can serve as a precursor for synthesizing other pyrazole derivatives with potential biological activities.
Medicinal Chemistry
Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including anti-inflammatory and anticancer properties. Specifically:
- Lead Compound in Drug Development : The structure of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored for its potential as a lead compound in developing new therapeutic agents targeting specific diseases.
Case Study: Biological Evaluation
A study demonstrated that certain pyrazole derivatives showed promising inhibitory activity against specific enzymes involved in cancer progression. This highlights the potential of this compound as a scaffold for developing novel anticancer agents .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The dioxaborolane group can facilitate the formation of polymeric materials through cross-linking mechanisms.
Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactivity due to boron functionality |
Medicinal Chemistry | Potential lead compound for drug development | Anticancer and anti-inflammatory properties |
Material Science | Cross-linking agent in polymer chemistry | Enhances mechanical properties |
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its reactivity as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs, focusing on substituent effects, physicochemical properties, and applications:
Table 1: Comparative Analysis of Pyrazole-Based Boronic Esters
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- Ethoxyethyl vs. Isopropyl : The ethoxyethyl group (e.g., 1-(1-ethoxyethyl) ) offers a balance between steric bulk and solubility, enabling efficient cross-coupling in Suzuki reactions . In contrast, bulkier substituents like isopropyl reduce reaction rates due to steric hindrance .
- Aromatic vs. Aliphatic Substituents : Fluorinated benzyl groups (e.g., 1-(3-fluoro-4-methylbenzyl) ) enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors , while aliphatic chains (e.g., 1-(2,2-dimethoxyethyl) ) improve metabolic stability .
Physicochemical Properties :
- Solubility : Compounds with polar substituents (e.g., methylsulfonylethyl) exhibit higher aqueous solubility, critical for oral bioavailability . Ethoxyethyl derivatives show moderate solubility in organic solvents like DMF and THF .
- Stability : The pinacol boronate group is sensitive to hydrolysis, but electron-donating substituents (e.g., dimethoxyethyl) stabilize the boronic ester under acidic conditions .
Applications in Drug Discovery :
- Suzuki Coupling Utility : All analogs serve as coupling partners for aryl halides in drug candidate synthesis. For example, 1-(1-ethoxyethyl) derivatives were used in JAK inhibitor development , while 1-(3-fluoro-4-methylbenzyl) variants contributed to kinase-targeted therapies .
- Biological Activity : Substitutions at the pyrazole nitrogen directly influence target engagement. Fluorinated analogs show enhanced selectivity for ATP-binding pockets in kinases .
Biological Activity
1-(2-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1029716-44-6) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H23BN2O3
- Molecular Weight : 253.14 g/mol
- Structure : The compound features a pyrazole core substituted with a dioxaborolane moiety and an ethoxyethyl group.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Pyrazole : Starting with appropriate pyrazole derivatives.
- Boronic Acid Ester Formation : Reacting with boronic acid derivatives to form the dioxaborolane structure.
- Final Coupling : Combining the ethoxyethyl group to complete the synthesis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as kinase inhibitors. They can inhibit various receptor tyrosine kinases (RTKs) involved in cancer progression.
- Case Study : A study on related pyrazole derivatives demonstrated their ability to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values in the low-nanomolar range, indicating high potency against cancer cell lines expressing this receptor .
Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory pathways:
- Inhibition of Cytokines : Research indicates that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In vitro studies have shown that pyrazole derivatives can significantly decrease inflammation markers in macrophage cell lines .
Other Pharmacological Activities
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : Some derivatives have been tested for neuroprotective activity in models of neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Pyrazole A | EGFR Inhibition | 0.01 | |
Pyrazole B | Anti-inflammatory | 0.05 | |
Pyrazole C | Antimicrobial | 0.20 | |
Pyrazole D | Neuroprotective | 0.15 |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial:
Q & A
Q. What are the primary applications of this compound in organic synthesis?
Basic Research Question
This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct C–C bonds, particularly in synthesizing heterocyclic compounds (e.g., pyrazoles, indoles) for medicinal chemistry and materials science. Its pinacol boronate group enables efficient coupling with aryl/heteroaryl halides under palladium catalysis .
Example Reaction Conditions
Reaction Component | Typical Parameters | Reference |
---|---|---|
Catalyst | PdCl₂(PPh₃)₂ or Pd₂(dba)₃/XPhos | |
Base | Na₂CO₃ or K₂CO₃ | |
Solvent | THF, dioxane, or aqueous mixtures | |
Temperature | 80–100°C |
Q. How is this compound synthesized, and what are critical reaction parameters?
Basic Research Question
The synthesis involves borylation of a brominated pyrazole precursor (e.g., 4-bromo-1-(2-ethoxyethyl)-1H-pyrazole) using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key parameters:
- Catalyst system : Pd(dba)₂ or PdCl₂ with phosphine ligands (e.g., XPhos) .
- Solvent : Anhydrous dioxane or THF to prevent boronate hydrolysis.
- Temperature : 80–100°C under inert gas (N₂/Ar) to avoid oxidation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Q. What analytical techniques are recommended for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~1.3 ppm for pinacol methyl groups) and ¹¹B NMR (δ ~30 ppm for boronate) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
- Spectral Data : Cross-reference with supplier-provided spectra (e.g., FTIR, UV-Vis) .
Q. How do steric/electronic effects of the 2-ethoxyethyl group influence reactivity?
Advanced Research Question
The 2-ethoxyethyl substituent introduces steric hindrance near the boron center, potentially slowing transmetallation in Suzuki couplings compared to less bulky analogs (e.g., 1-methyl derivatives). However, its electron-donating ethoxy group stabilizes the boronate intermediate, improving compatibility with electron-deficient coupling partners. Comparative studies using analogs (e.g., 1-tetrahydrofuranyl or 1-cyclohexyl) suggest a trade-off between steric bulk and reaction efficiency .
Q. What strategies optimize stability under storage and reaction conditions?
Advanced Research Question
- Storage : Refrigerate at 2–8°C in airtight containers under inert gas to prevent hydrolysis/oxidation .
- Reaction Stability : Use degassed solvents and avoid protic conditions (e.g., excess H₂O). Additives like BHT (butylated hydroxytoluene) may inhibit radical degradation .
Stability Data
Condition | Degradation Rate | Observation | Reference |
---|---|---|---|
Room Temperature (air) | High | Boronate oxidation to B(OH)₃ | |
Refrigeration (N₂) | Low | Stable for >6 months | |
Aqueous THF (pH 7) | Moderate | Hydrolysis to boronic acid |
Q. How to resolve contradictory data in cross-coupling efficiencies?
Advanced Research Question
Discrepancies in yields may arise from:
- Catalyst Loading : Suboptimal Pd ratios (e.g., <1 mol%) reduce turnover .
- Base Strength : Weak bases (e.g., NaHCO₃) fail to activate boronate in electron-rich systems .
- Impurities : Residual Pd or unreacted B₂pin₂ in the boronic ester quench coupling.
Methodological Approach
Control Experiments : Compare yields using standardized conditions (e.g., PdCl₂(PPh₃)₂, Na₂CO₃, THF/H₂O).
Kinetic Monitoring : Track reaction progress via TLC or in situ NMR to identify bottlenecks.
Purification : Pre-purify the boronic ester via flash chromatography to remove Pd residues .
Q. Can this compound participate in non-Suzuki reactions?
Advanced Research Question
Yes, it serves as a boron donor in Chan-Lam couplings (C–N bond formation) or as a directing group in C–H borylation. For example:
- Chan-Lam Coupling : React with aryl amines using Cu(OAc)₂ and O₂ (yields: 40–70%) .
- Directed C–H Borylation : Use Ir catalysts (e.g., [Ir(OMe)(COD)]₂) to functionalize adjacent positions .
Q. What are the challenges in scaling up its synthesis?
Advanced Research Question
Properties
IUPAC Name |
1-(2-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O3/c1-6-17-8-7-16-10-11(9-15-16)14-18-12(2,3)13(4,5)19-14/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOQBMUTSAIQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.